molecular formula C11H8N2O B12644982 5H-Pyrido(4,3-b)indol-3-ol CAS No. 89846-49-1

5H-Pyrido(4,3-b)indol-3-ol

Cat. No.: B12644982
CAS No.: 89846-49-1
M. Wt: 184.19 g/mol
InChI Key: LUOJTKRRSNAWKK-UHFFFAOYSA-N
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Description

5H-Pyrido(4,3-b)indol-3-ol is a heterocyclic compound that belongs to the indole family It is known for its unique structure, which combines a pyridine ring fused to an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrido(4,3-b)indol-3-ol typically involves the construction of the indole ring followed by the introduction of the pyridine moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the Fischer indole synthesis and subsequent cyclization reactions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5H-Pyrido(4,3-b)indol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5H-Pyrido(4,3-b)indol-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of organic electroluminescent devices and displays

Mechanism of Action

The mechanism of action of 5H-Pyrido(4,3-b)indol-3-ol involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can bind to multiple receptors and enzymes, influencing their activity.

    Pathways Involved: The compound can modulate signaling pathways related to cell survival, proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Pyrido(4,3-b)indol-3-ol is unique due to its specific fusion of the pyridine and indole rings, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various scientific applications .

Biological Activity

5H-Pyrido(4,3-b)indol-3-ol is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a unique fused structure combining a pyridine ring with an indole moiety. Its molecular formula is C11H8N2OC_{11}H_{8}N_{2}O, with a molecular weight of approximately 180.20 g/mol. The hydroxyl group at the third position enhances its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

1. Anticancer Activity

  • Mechanisms : The compound has been studied for its ability to inhibit cancer cell proliferation by targeting various molecular pathways. It interacts with enzymes involved in cancer progression and has shown cytotoxic effects against multiple cancer cell lines.
  • Case Study : A study demonstrated that derivatives of this compound inhibited tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

2. Antiviral Properties

  • The compound has shown potential in inhibiting viral replication pathways. Its interaction with specific viral targets suggests a mechanism for antiviral activity.

3. Antimicrobial Effects

  • Preliminary studies indicate that this compound possesses antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes associated with cancer and viral replication, such as cyclin-dependent kinases (CDKs) and monoamine oxidases (MAOs) .
  • DNA Interaction : It has been suggested that this compound may intercalate into DNA, disrupting replication and transcription processes crucial for cancer cell survival .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameAnticancer ActivityAntiviral ActivityAntimicrobial Activity
This compound HighModerateModerate
1-Methyl-3-(pyrrolidin-1-yl)indole ModerateLowHigh
6,7,8,9-Tetrahydro-5H-pyrido(4,3-b)indole LowModerateLow

Research Findings

Recent studies have highlighted the potential of this compound in drug development:

  • Anticancer Studies : Research involving various cancer cell lines has shown that derivatives of this compound can significantly reduce cell viability through apoptosis induction .
  • QSAR Studies : Quantitative Structure–Activity Relationship (QSAR) models have been utilized to predict the biological activity of new derivatives based on the structural features of this compound .

Properties

CAS No.

89846-49-1

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

2,5-dihydropyrido[4,3-b]indol-3-one

InChI

InChI=1S/C11H8N2O/c14-11-5-10-8(6-12-11)7-3-1-2-4-9(7)13-10/h1-6,13H,(H,12,14)

InChI Key

LUOJTKRRSNAWKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CNC(=O)C=C3N2

Origin of Product

United States

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